(1-(2-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride
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Overview
Description
(1-(2-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1-(2-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
(1-(2-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (1-(2-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-(2-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride include other piperidine derivatives such as:
- (1-Benzylpiperidin-4-yl)methanamine hydrochloride
- (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride
- (1-(2-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride .
Uniqueness
What sets this compound apart from these similar compounds is the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical properties, reactivity, and potential biological activity .
Properties
Molecular Formula |
C13H20ClFN2 |
---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H19FN2.ClH/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16;/h1-4,11H,5-10,15H2;1H |
InChI Key |
OHFSPSAPWFWPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2F.Cl |
Origin of Product |
United States |
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